molecular formula C12H8INO B1324169 2-(4-Iodobenzoyl)pyridine CAS No. 898779-82-3

2-(4-Iodobenzoyl)pyridine

Cat. No. B1324169
M. Wt: 309.1 g/mol
InChI Key: BAYDXHJYEKPKFH-UHFFFAOYSA-N
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Description

2-(4-Iodobenzoyl)pyridine is a nitrogen-bearing heterocycle with a pyridine ring substituted by an iodobenzoyl group at the 2-position. It serves as a precursor for synthesizing pharmaceuticals and agrochemicals. The term “pyridine” is derived from Greek, where “pyr” signifies fire and “idine” refers to aromatic bases. Initially isolated from picoline, pyridine has become a crucial component in over 7000 existing drug molecules of medicinal importance .


Synthesis Analysis

The synthesis of 2-(4-Iodobenzoyl)pyridine involves the condensation of 2/4-acetyl pyridine with imidazo[1,2-a]pyridines. Diversified amides resulting from this process have been evaluated for their anti-inflammatory properties .

Scientific Research Applications

1. Chemical Synthesis and Molecular Interactions

2-(4-Iodobenzoyl)pyridine has been utilized in various chemical syntheses and molecular interaction studies. For example, it has been involved in the formation of fused (dihydropyrido)isoindolinone ring systems through sequential pyridine dearomatization and Mizoroki–Heck cyclization. This process is key in constructing complex organic structures related to alkaloid frameworks (Pigge & Joshi, 2018). Similarly, its derivatives have been studied for their DNA binding capabilities, showing affinity towards AT-specific DNA sequences, an important consideration in biochemical research (Chaudhuri, Ganguly, & Bhattacharya, 2007).

2. Catalysis and Material Science

In material science and catalysis, 2-(4-Iodobenzoyl)pyridine plays a significant role. Its derivatives have been used in the synthesis of copper(I) imidazol-2-ylidene complexes, which are instrumental in studying the structural diversity in pyridine-N-functionalized carbene copper(I) complexes (Tulloch et al., 2001). Additionally, abnormal N-heterocyclic carbenes derived from it have shown efficacy in palladium-catalyzed Sonogashira coupling, a critical reaction in organic synthesis (John et al., 2013).

3. Advanced Organic Chemistry Applications

2-(4-Iodobenzoyl)pyridine is also significant in advanced organic chemistry applications. It has been part of the research in synthesizing polyimides containing pyridine moieties, which have applications in creating materials with unique thermal and mechanical properties (Wang et al., 2006). Moreover, its derivatives have been used as fluorescent probes for mercury ion detection, showcasing its utility in environmental monitoring and analytical chemistry (Shao et al., 2011).

4. Supramolecular Chemistry and Sensing

In the realm of supramolecular chemistry and sensing, compounds derived from 2-(4-Iodobenzoyl)pyridine have been synthesized for selective metal ion sensing and ionic conductivity. These compounds form gels in certain solvents and respond to various metal ions, indicating their potential in developing new sensing materials (Panja, Bhattacharya, & Ghosh, 2018).

properties

IUPAC Name

(4-iodophenyl)-pyridin-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8INO/c13-10-6-4-9(5-7-10)12(15)11-3-1-2-8-14-11/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAYDXHJYEKPKFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=O)C2=CC=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20641999
Record name (4-Iodophenyl)(pyridin-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20641999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Iodobenzoyl)pyridine

CAS RN

898779-82-3
Record name (4-Iodophenyl)(pyridin-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20641999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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